molecular formula C22H27NO2 B5730896 4-benzyl-1-[(3,4-dimethylphenoxy)acetyl]piperidine

4-benzyl-1-[(3,4-dimethylphenoxy)acetyl]piperidine

Cat. No. B5730896
M. Wt: 337.5 g/mol
InChI Key: VPOCHVNRNLSMDG-UHFFFAOYSA-N
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Description

4-benzyl-1-[(3,4-dimethylphenoxy)acetyl]piperidine is a chemical compound that has gained significant attention in the field of scientific research due to its diverse applications. It is a piperidine derivative that possesses unique chemical properties, making it a valuable tool for various experimental studies. In

Mechanism of Action

The mechanism of action of 4-benzyl-1-[(3,4-dimethylphenoxy)acetyl]piperidine involves its interaction with specific targets in the body. It has been shown to bind to the dopamine transporter, which is responsible for the reuptake of dopamine in the brain. By inhibiting the dopamine transporter, 4-benzyl-1-[(3,4-dimethylphenoxy)acetyl]piperidine increases the levels of dopamine in the brain, leading to enhanced neurotransmission. This mechanism of action has potential applications in the treatment of neurological disorders such as Parkinson's disease.
Biochemical and Physiological Effects:
4-benzyl-1-[(3,4-dimethylphenoxy)acetyl]piperidine has been shown to have various biochemical and physiological effects. It has been shown to increase the release of dopamine in the brain, leading to enhanced neurotransmission. It has also been shown to have antioxidant properties, which may have potential applications in the treatment of oxidative stress-related diseases. Furthermore, it has been shown to have anti-inflammatory properties, which may have potential applications in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-benzyl-1-[(3,4-dimethylphenoxy)acetyl]piperidine in lab experiments is its unique chemical properties, which make it a valuable tool for various experimental studies. It is also readily available and relatively inexpensive, making it accessible to researchers. However, one of the limitations of using 4-benzyl-1-[(3,4-dimethylphenoxy)acetyl]piperidine is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are various future directions for the use of 4-benzyl-1-[(3,4-dimethylphenoxy)acetyl]piperidine in scientific research. One potential direction is the development of new drugs for the treatment of neurological disorders such as Parkinson's disease. Another potential direction is the study of its antioxidant and anti-inflammatory properties, which may have potential applications in the treatment of various diseases. Furthermore, the synthesis of new compounds based on 4-benzyl-1-[(3,4-dimethylphenoxy)acetyl]piperidine may lead to the discovery of new drugs with unique chemical properties and therapeutic applications.
In conclusion, 4-benzyl-1-[(3,4-dimethylphenoxy)acetyl]piperidine is a valuable tool for various scientific research applications. Its unique chemical properties, mechanism of action, and biochemical and physiological effects make it a promising compound for the development of new drugs and the study of various biological processes. Further research is needed to fully explore its potential applications in the field of medicinal chemistry and drug discovery.

Synthesis Methods

The synthesis of 4-benzyl-1-[(3,4-dimethylphenoxy)acetyl]piperidine involves the reaction between benzyl chloride and 1-[(3,4-dimethylphenoxy)acetyl]piperidine in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product. The purity of the compound can be improved through recrystallization or column chromatography.

Scientific Research Applications

4-benzyl-1-[(3,4-dimethylphenoxy)acetyl]piperidine has a wide range of scientific research applications. It has been used as a ligand in the development of new drugs for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has also been used as a biochemical tool to study the function of certain proteins and enzymes in the body. Furthermore, it has been used in the synthesis of other compounds, which have potential applications in the field of medicinal chemistry.

properties

IUPAC Name

1-(4-benzylpiperidin-1-yl)-2-(3,4-dimethylphenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27NO2/c1-17-8-9-21(14-18(17)2)25-16-22(24)23-12-10-20(11-13-23)15-19-6-4-3-5-7-19/h3-9,14,20H,10-13,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPOCHVNRNLSMDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCC(=O)N2CCC(CC2)CC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Benzylpiperidin-1-yl)-2-(3,4-dimethylphenoxy)ethanone

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